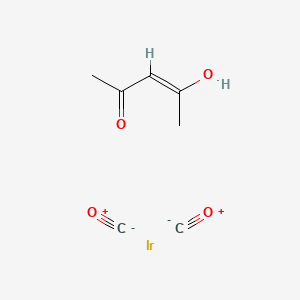

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung „Kohlenmonoxid;(E)-4-Hydroxypent-3-en-2-on;Iridium“ ist eine komplexe chemische Einheit, die Kohlenmonoxid, (E)-4-Hydroxypent-3-en-2-on und Iridium vereint. Kohlenmonoxid ist ein farbloses, geruchloses und hochgiftiges Gas, während (E)-4-Hydroxypent-3-en-2-on eine organische Verbindung mit einer Hydroxylgruppe und einer Doppelbindung ist. Iridium ist ein Übergangsmetall, das für seine hohe Dichte und Korrosionsbeständigkeit bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung beinhaltet typischerweise die Koordination von Kohlenmonoxid und (E)-4-Hydroxypent-3-en-2-on an ein Iridiumzentrum. Eine übliche Methode ist die Reaktion von Iridiumkomplexen mit Kohlenmonoxid unter kontrollierten Bedingungen. Die Reaktion kann in einem Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt werden. Das (E)-4-Hydroxypent-3-en-2-on kann entweder vor oder nach der Koordination von Kohlenmonoxid eingeführt werden, abhängig vom gewünschten Produkt.

Industrielle Produktionsverfahren

Die industrielle Produktion solcher komplexer Verbindungen beinhaltet oft mehrstufige Prozesse. Der erste Schritt kann die Herstellung von Iridiumkomplexen umfassen, gefolgt von der Einführung von Kohlenmonoxid und (E)-4-Hydroxypent-3-en-2-on unter bestimmten Bedingungen. Hochdruckreaktoren und spezielle Katalysatoren können verwendet werden, um die Effizienz und Ausbeute der Reaktion zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Die Verbindung „Kohlenmonoxid;(E)-4-Hydroxypent-3-en-2-on;Iridium“ kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Das Iridiumzentrum kann die Oxidation organischer Substrate erleichtern.

Reduktion: Die Verbindung kann an Reduktionsreaktionen teilnehmen, oft unter Beteiligung der Reduktion von Kohlenmonoxid zu Kohlendioxid.

Substitution: Liganden wie (E)-4-Hydroxypent-3-en-2-on können unter geeigneten Bedingungen durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Kohlendioxid und oxidierte organische Produkte ergeben, während Reduktionsreaktionen reduzierte organische Verbindungen und Wasser erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Katalysator in verschiedenen organischen Reaktionen verwendet, darunter Hydrierung, Oxidation und Carbonylierung. Ihre einzigartigen Eigenschaften machen sie zu einem effektiven Katalysator für diese Transformationen.

Biologie

In der biologischen Forschung kann die Verbindung verwendet werden, um die Auswirkungen von Metallkomplexen auf biologische Systeme zu untersuchen. Sie kann auch bei der Entwicklung von metallbasierten Medikamenten verwendet werden.

Medizin

Die Verbindung hat potenzielle Anwendungen in der Medizin, insbesondere bei der Entwicklung neuer Therapeutika. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie

In der Industrie wird die Verbindung bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt. Ihre katalytischen Eigenschaften werden in verschiedenen industriellen Prozessen genutzt, um die Effizienz und Selektivität zu verbessern.

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, beinhaltet die Koordination von Kohlenmonoxid und (E)-4-Hydroxypent-3-en-2-on an das Iridiumzentrum. Diese Koordination verändert die elektronischen Eigenschaften des Iridiums und ermöglicht es ihm, an verschiedenen katalytischen Kreisläufen teilzunehmen. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von kleinen Molekülen wie Wasserstoff und Sauerstoff, was ihre Umwandlung in gewünschte Produkte erleichtert.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and oxygen, facilitating their transformation into desired products.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Iridiumkomplexe mit verschiedenen Liganden, wie z. B. Iridiumcarbonylkomplexe und Iridiumhydroxylkomplexe. Diese Verbindungen teilen ähnliche katalytische Eigenschaften, unterscheiden sich jedoch in ihrer Reaktivität und Selektivität.

Einzigartigkeit

Die Einzigartigkeit von „Kohlenmonoxid;(E)-4-Hydroxypent-3-en-2-on;Iridium“ liegt in seiner Kombination von Liganden, die eine einzigartige elektronische Umgebung um das Iridiumzentrum schaffen. Diese einzigartige Umgebung verstärkt seine katalytische Aktivität und Selektivität im Vergleich zu anderen Iridiumkomplexen.

Schlussfolgerung

Die Verbindung „Kohlenmonoxid;(E)-4-Hydroxypent-3-en-2-on;Iridium“ ist eine vielseitige chemische Einheit mit bedeutenden Anwendungen in der Katalyse, Biologie, Medizin und Industrie. Ihre einzigartige Kombination von Liganden und Iridiumzentrum macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

The biological activity of compounds involving carbon monoxide (CO), (E)-4-hydroxypent-3-en-2-one, and iridium complexes has garnered significant interest due to their potential applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and case studies.

Carbon Monoxide: Biological Significance

Carbon monoxide is often perceived as a toxic gas; however, it plays crucial physiological roles. It is produced endogenously during heme degradation and acts as a signaling molecule involved in various biological processes.

- Vasodilation : CO induces vasodilation by activating guanylate cyclase, which increases cyclic GMP levels in vascular smooth muscle cells.

- Neurotransmission : It serves as a neurotransmitter in the central nervous system, modulating synaptic transmission and neuroprotection.

- Anti-inflammatory Effects : CO exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.

(E)-4-Hydroxypent-3-en-2-one: Biological Activity

(E)-4-hydroxypent-3-en-2-one, also known as 4-hydroxy-3-penten-2-one, is a compound that has shown promise in various biological applications.

Pharmacological Properties

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have indicated that (E)-4-hydroxypent-3-en-2-one exhibits antimicrobial activity against various pathogens.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Iridium Complexes: Catalytic and Biological Applications

Iridium complexes are known for their catalytic properties and have been explored for their biological activities.

Catalytic Properties

- Electrocatalytic Activity : Iridium-based materials have been studied for their efficacy in catalyzing the oxidation of CO. For instance, iridium metal nanotubes show high sensitivity and rapid response times for CO detection .

- Reductive Amination : Iridium complexes facilitate reductive amination reactions effectively, leading to the synthesis of various amines .

Biological Applications

- Anticancer Activity : Some iridium complexes have shown promising anticancer properties by inducing apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS).

- Neuroprotection : Iridium compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C7H8IrO4 |

|---|---|

Molekulargewicht |

348.35 g/mol |

IUPAC-Name |

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |

InChI-Schlüssel |

NMFBREHTKYXYKM-FHJHGPAASA-N |

Isomerische SMILES |

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |

Kanonische SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.